Teuvincenone H

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

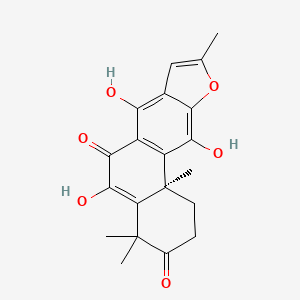

Teuvincenone H is a naturally occurring diterpenoid compound that belongs to the abietane family. It is characterized by a 6/6/6/5 tetracyclic ring system with an aromatized C ring and a dihydrofuran D ring. This compound is isolated from various plant sources, including species from the Teucrium genus. This compound has garnered interest due to its potential biological activities, including antioxidant and anti-inflammatory properties.

準備方法

Synthetic Routes and Reaction Conditions

The total synthesis of Teuvincenone H involves a multi-step process. The A/B/C ring system is typically assembled via a modified three-step sequence, while the D ring is constructed through intramolecular iodoetherification. The synthesis relies on the rational design of the order for oxidation state escalation, which is realized through sequential benzylic iodination, Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and iodoetherification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the scarcity of the compound in natural sources and the complexity of its synthetic routes. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.

化学反応の分析

Types of Reactions

Teuvincenone H undergoes various chemical reactions, including:

Oxidation: Sequential benzylic iodination followed by Kornblum oxidation.

Reduction: Potential reduction reactions to modify specific functional groups.

Substitution: Intramolecular iodoetherification to form the D ring.

Common Reagents and Conditions

Benzylic Iodination: Iodine and a suitable oxidizing agent.

Kornblum Oxidation: Dimethyl sulfoxide (DMSO) and a base.

Siegel–Tomkinson C–H Oxidation: Specific oxidizing agents tailored for C–H bond activation.

Iodoetherification: Iodine and a nucleophile to facilitate ring closure.

Major Products

The major products formed from these reactions include intermediates with varying oxidation states, ultimately leading to the formation of this compound with its characteristic tetracyclic structure.

科学的研究の応用

Chemistry: As a model compound for studying complex synthetic routes and reaction mechanisms.

Biology: Investigated for its antioxidant properties, which may protect cells from oxidative stress.

Medicine: Potential anti-inflammatory effects, making it a candidate for developing new therapeutic agents.

作用機序

Teuvincenone H exerts its effects through various molecular targets and pathways. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production and NLRP3 inflammasome activation. This is achieved by attenuating K63-linked ubiquitination of NF-κB-essential modulator (NEMO), thereby suppressing the phosphorylation of NF-κB and inhibiting the expression of inflammatory cytokines such as IL-1β, IL-6, and TNF-α .

類似化合物との比較

Teuvincenone H can be compared with other similar compounds, such as:

Teuvincenone B: Shares a similar tetracyclic structure but differs in specific functional groups.

Villosin C: Another abietane diterpenoid with a similar ring system but distinct biological activities.

Uncinatone: A related compound with structural similarities but different pharmacological properties.

These compounds highlight the uniqueness of this compound in terms of its specific biological activities and potential therapeutic applications.

生物活性

Teuvincenone H is a diterpenoid compound that has garnered attention due to its potential biological activities, particularly in the realm of anti-inflammatory responses and modulation of immune pathways. This article explores the biological activity of this compound, examining its mechanisms of action, biochemical properties, and implications for therapeutic applications.

Overview of this compound

This compound is part of a larger family of compounds known as diterpenoids, which are characterized by their diverse biological activities. These compounds are derived from various natural sources and have been studied for their potential health benefits, including anti-inflammatory and antioxidant properties.

Target Pathways

This compound has been shown to interact with several key biological pathways:

- NLRP3 Inflammasome Pathway : Similar to its analog Teuvincenone F, this compound is believed to inhibit the NLRP3 inflammasome pathway, which is crucial for the innate immune response. This inhibition may occur through the attenuation of K63-linked ubiquitination of NEMO (NF-κB essential modulator), which is a critical regulator in the NF-κB signaling pathway .

- Cytokine Production : The compound has demonstrated the ability to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This effect is particularly significant in macrophages exposed to lipopolysaccharides (LPS), a common inflammatory stimulus .

This compound exhibits several biochemical properties that contribute to its biological activity:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.

- Cellular Effects : The compound influences various cellular processes, including the suppression of inflammation in macrophages. It achieves this by modulating key signaling pathways involved in inflammatory responses.

Research Findings

Several studies have investigated the biological activity of this compound and related compounds. Below is a summary table highlighting key findings from these studies:

Case Studies

In vivo studies have demonstrated the efficacy of this compound in reducing inflammation:

- LPS-Induced Inflammation Model : In murine models, administration of this compound significantly reduced levels of pro-inflammatory cytokines in response to LPS treatment. This suggests its potential as an anti-inflammatory agent .

- Oxidative Stress Studies : Research indicates that this compound may mitigate oxidative stress effects in cellular models, further supporting its role as a protective agent against inflammation-related damage.

特性

IUPAC Name |

(11bR)-5,7,11-trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-8-7-9-13(22)11-12(15(24)17(9)26-8)20(4)6-5-10(21)19(2,3)18(20)16(25)14(11)23/h7,22,24-25H,5-6H2,1-4H3/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFLVZDJWZPGCS-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(C(=C2O1)O)C4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C3=C(C(=C2O1)O)[C@]4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What new information does this research provide about Teuvincenone H?

A1: The research primarily focuses on characterizing abietane diterpenes from Aegiphila lhotzkyana, including a previously unreported diterpene. While the abstract mentions a revision of the ¹H NMR data assignment for this compound [], it does not specify the nature of this revision or provide the corrected data. The study primarily utilized 2D NMR techniques like COSY, NOESY, HMQC, and HMBC, along with 1D NMR, to elucidate the structures and assign ¹H and ¹³C chemical shifts for the new diterpene and three derivatives, including this compound [].

Q2: Can the paper's findings be extrapolated to understand the biological activity of this compound?

A2: No, the research abstract solely focuses on the NMR characterization of this compound and other abietane diterpenes. It does not offer any insights into the compound's biological activity, mechanism of action, or potential therapeutic applications []. Further research would be needed to explore those aspects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。